molecular formula C17H14ClN3O2 B5022633 N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No. B5022633
M. Wt: 327.8 g/mol
InChI Key: SDFLEJUNYCEISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a compound that has been synthesized for its potential use in scientific research. This compound is commonly referred to as CPOA and has been found to have a variety of potential applications in the fields of biochemistry and physiology.

Mechanism of Action

The mechanism of action of CPOA is not fully understood, but it is believed to act as a modulator of certain cellular processes. Specifically, CPOA has been found to interact with a specific receptor in the brain known as the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
CPOA has been found to have a variety of biochemical and physiological effects, including the modulation of GABA-A receptor activity, the inhibition of certain enzymes, and the induction of apoptosis in cancer cells. These effects have been studied extensively in vitro and in vivo, and have shown promising results in a variety of experimental settings.

Advantages and Limitations for Lab Experiments

CPOA has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to handle and store the compound safely.

Future Directions

There are several potential future directions for research involving CPOA, including the investigation of its potential therapeutic applications in the treatment of various diseases, its use as a tool in basic research studies, and the development of new synthetic methods for the production of CPOA and related compounds.
Conclusion:
In conclusion, N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a compound that has shown great promise in the field of scientific research. Its potential applications are wide-ranging, and its unique properties make it an attractive tool for use in a variety of experimental settings. As research into this compound continues, it is likely that new and exciting applications will be discovered, further expanding our understanding of its potential uses.

Synthesis Methods

CPOA can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the use of organic solvents and reagents, and requires careful monitoring of reaction conditions to ensure the production of a high-quality product.

Scientific Research Applications

CPOA has been the subject of numerous scientific studies due to its potential applications in various fields of research. Some of the most promising areas of research include the investigation of CPOA's mechanism of action, its biochemical and physiological effects, and its potential use as a tool in lab experiments.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11-6-2-3-7-12(11)17-20-15(21-23-17)10-16(22)19-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFLEJUNYCEISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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